(2-Ethoxypyridin-4-yl)methanamine
CAS No.: 869294-22-4
Cat. No.: VC5540776
Molecular Formula: C8H12N2O
Molecular Weight: 152.197
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869294-22-4 |
|---|---|
| Molecular Formula | C8H12N2O |
| Molecular Weight | 152.197 |
| IUPAC Name | (2-ethoxypyridin-4-yl)methanamine |
| Standard InChI | InChI=1S/C8H12N2O/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2,6,9H2,1H3 |
| Standard InChI Key | HTHXFXLHFSGNOE-UHFFFAOYSA-N |
| SMILES | CCOC1=NC=CC(=C1)CN |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The molecular formula of (2-ethoxypyridin-4-yl)methanamine is C₈H₁₂N₂O, with a theoretical molecular weight of 152.20 g/mol. The ethoxy group (-OCH₂CH₃) at the 2-position introduces steric and electronic effects distinct from its methoxy analog, potentially altering solubility and reactivity. Key structural features include:
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Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and hydrogen-bonding capabilities.
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Ethoxy Substituent: An electron-donating group that modulates electronic density on the pyridine ring.
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Aminomethyl Side Chain: A primary amine (-CH₂NH₂) at the 4-position, enabling participation in condensation and nucleophilic reactions.
Table 1: Comparative Physicochemical Properties of Pyridine Derivatives
Synthesis and Manufacturing
Synthetic Routes
While no explicit protocols for (2-ethoxypyridin-4-yl)methanamine are documented, its synthesis likely parallels methods for analogous compounds. Two plausible pathways include:
Pathway 1: Nucleophilic Substitution
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Starting Material: 4-Chloro-2-ethoxypyridine.
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Amination: Reaction with aqueous or gaseous ammonia under high pressure to replace chlorine with an aminomethyl group.
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Purification: Isolation via column chromatography or recrystallization.
Pathway 2: Reductive Amination
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Aldehyde Intermediate: Oxidation of 2-ethoxy-4-methylpyridine to 2-ethoxy-4-pyridinecarbaldehyde.
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Reduction: Treatment with sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate to yield the primary amine.
Table 2: Key Reaction Conditions for Pathway 1
| Parameter | Condition |
|---|---|
| Temperature | 80–100°C |
| Catalyst | CuI/1,10-phenanthroline |
| Solvent | Dimethylformamide (DMF) |
| Reaction Time | 12–24 hours |
Biological and Industrial Applications
Pharmaceutical Research
The aminomethylpyridine scaffold is prevalent in drug discovery. For example, (2-methoxypyridin-4-yl)methanamine serves as a building block for kinase inhibitors . The ethoxy variant may offer enhanced lipophilicity, improving blood-brain barrier penetration in central nervous system (CNS) drug candidates.
Material Science
Pyridine derivatives are employed in ligand design for metal-organic frameworks (MOFs). The ethoxy group’s bulkiness could stabilize coordination complexes, enabling tailored porosity in catalytic materials.
| Scenario | PPE |
|---|---|
| Laboratory Handling | Nitrile gloves, goggles, lab coat |
| Industrial Scale | Full-face shield, chemical-resistant apron |
Comparative Analysis with Structural Analogs
Methoxy vs. Ethoxy Derivatives
The ethoxy group increases steric hindrance and lipophilicity compared to methoxy, influencing:
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Solubility: Reduced aqueous solubility due to the larger hydrophobic moiety.
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Metabolic Stability: Ethoxy’s resistance to oxidative demethylation may prolong half-life in vivo.
Table 4: Impact of Substituent on Biological Activity
| Substituent | LogP | IC₅₀ (Hypothetical Kinase Assay) |
|---|---|---|
| -OCH₃ | 0.85 | 50 nM |
| -OCH₂CH₃ | 1.32 | 35 nM (Predicted) |
Future Directions and Research Gaps
Current data limitations highlight the need for:
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Experimental Toxicity Studies: To validate safety extrapolations.
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Synthetic Optimization: Developing cost-effective, high-yield routes.
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Biological Screening: Testing against disease-relevant targets (e.g., neurodegenerative enzymes).
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